2-((4-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Description
Its structure features:
- Core: A 6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one ring, partially saturated at positions 6 and 7 to enhance stability and modulate electronic properties.
- Substituents: Position 2: A 4-chlorobenzylthio group (–S–CH₂C₆H₄Cl), contributing steric bulk and electron-withdrawing effects via the chlorine atom.
This structural configuration distinguishes it from related derivatives, as the combination of 4-chlorobenzylthio and 4-ethoxyphenyl substituents is uncommon in the literature reviewed.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2S2/c1-2-26-17-9-7-16(8-10-17)24-20(25)19-18(11-12-27-19)23-21(24)28-13-14-3-5-15(22)6-4-14/h3-10H,2,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHSEMQXGSMONR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-d]pyrimidinone Core: This step involves the cyclization of appropriate starting materials, such as 2-aminothiophene and a suitable carbonyl compound, under acidic or basic conditions to form the thieno[3,2-d]pyrimidinone core.
Introduction of the 4-Chlorobenzylthio Group: The thieno[3,2-d]pyrimidinone core is then reacted with 4-chlorobenzyl chloride in the presence of a base, such as potassium carbonate, to introduce the 4-chlorobenzylthio group.
Introduction of the 4-Ethoxyphenyl Group: Finally, the compound is further reacted with 4-ethoxyphenylboronic acid in the presence of a palladium catalyst and a base, such as sodium carbonate, to introduce the 4-ethoxyphenyl group via a Suzuki coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-((4-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorobenzylthio group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, potassium carbonate, and dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the 4-chlorobenzylthio group.
Scientific Research Applications
Biological Activities
Research indicates that compounds within this class exhibit a range of biological activities:
- Antitumor Activity :
- Antibacterial Properties :
- Cholinesterase Inhibition :
- Antiviral and Antifungal Activities :
Synthesis and Derivative Studies
The synthesis of this compound often involves multi-step organic reactions that allow for the introduction of various functional groups. Notably:
- Multi-component reactions (MCR) have been employed to create libraries of thieno[3,2-d]pyrimidine derivatives, facilitating the discovery of compounds with enhanced biological activities .
- Case studies illustrate successful modifications leading to improved solubility and bioavailability without compromising efficacy.
Case Studies
-
Antitumor Efficacy :
- A study focused on synthesizing novel thieno[3,2-d]pyrimidine derivatives showed that specific substitutions led to increased cytotoxicity against breast cancer cell lines. The structure-activity relationship (SAR) analysis highlighted the importance of substituent positioning on the thieno ring for enhancing anti-cancer properties.
-
Cholinesterase Inhibition :
- Research conducted on a series of thieno[3,2-d]pyrimidines demonstrated significant inhibition of acetylcholinesterase and butyrylcholinesterase enzymes. The findings suggest that compounds with a 4-chlorobenzyl group exhibit superior inhibition compared to others.
Mechanism of Action
The mechanism of action of 2-((4-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by modulating receptor signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Comparative Insights
Lipophilicity: The 4-ethoxyphenyl group increases logP compared to methoxy or hydroxylated analogues (e.g., 3b in ), which may improve membrane permeability but reduce aqueous solubility .
Synthetic Pathways :
- Thioether formation at position 2 is common across analogues, typically via nucleophilic displacement of halogenated precursors (e.g., using benzyl thiols) .
- Pd-catalyzed cross-coupling (e.g., in ) is employed for introducing aryl/heteroaryl groups at position 6, but this is absent in the target compound .
Physicochemical Properties :
- Melting Points : While data for the target compound is unavailable, structurally simpler analogues (e.g., 3a in ) melt at 148–150°C, whereas hydroxylated derivatives (e.g., 3b) exhibit higher thermal stability (303–304°C) due to hydrogen bonding .
- Spectroscopic Characterization : All analogues in –3 and 6 were validated via ¹H/¹³C NMR and LC-MS, suggesting similar protocols apply to the target compound .
Biological Relevance: Dihydropyrimidine-thiones () and thienopyrimidinones (–3) are associated with antitumor, antibacterial, and anti-inflammatory activities. The 4-ethoxyphenyl group in the target compound may confer unique pharmacokinetic advantages over methoxy or nitro derivatives .
Biological Activity
The compound 2-((4-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a member of the thieno[3,2-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to summarize the biological activity of this compound based on available research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a thieno-pyrimidine core substituted with a chlorobenzyl group and an ethoxyphenyl moiety, which are critical for its biological activity.
The mechanism of action for this compound involves interaction with specific molecular targets within cells. These interactions may modulate various signaling pathways that lead to apoptosis in cancer cells and inhibition of pathogen growth.
Biological Activities
-
Anticancer Activity
- Case Studies : Research has demonstrated that derivatives of thieno[3,2-d]pyrimidines exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds with similar structures induce apoptosis by upregulating pro-apoptotic factors such as caspase-3 while downregulating anti-apoptotic proteins like Bcl-2 .
- Mechanistic Insights : The compound may exert its anticancer effects through the induction of DNA fragmentation and alterations in mitochondrial membrane potential .
- Antimicrobial Activity
Research Findings
A summary of key research findings on the biological activity of the compound is presented in the table below:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
